molecular formula C17H21BN2O4 B13365079 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate

Cat. No.: B13365079
M. Wt: 328.2 g/mol
InChI Key: QLPMRQFULVNIGI-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate is a complex organic compound that features a benzyl group linked to an imidazole ring, with a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate typically involves the following steps:

    Formation of the Benzyl Imidazole Intermediate: This step involves the reaction of benzyl chloride with imidazole in the presence of a base such as potassium carbonate.

    Introduction of the Dioxaborolane Group: The benzyl imidazole intermediate is then reacted with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol or benzaldehyde derivatives, while substitution can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The imidazole ring can interact with metal ions and other biomolecules, further enhancing its utility in research and industry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate is unique due to the combination of its boron-containing dioxaborolane moiety and the imidazole ring. This combination provides a versatile scaffold for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C17H21BN2O4

Molecular Weight

328.2 g/mol

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl imidazole-1-carboxylate

InChI

InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-5-13(6-8-14)11-22-15(21)20-10-9-19-12-20/h5-10,12H,11H2,1-4H3

InChI Key

QLPMRQFULVNIGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)N3C=CN=C3

Origin of Product

United States

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